3-({5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Description
The compound 3-({5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, commonly known as Ertapenem, is a carbapenem-class β-lactam antibiotic. Its molecular formula is C₂₂H₂₅N₃O₇S, with a molecular weight of 475.51 g/mol . Structurally, it features a bicyclic β-lactam core substituted with a 3-carboxyphenylcarbamoyl-pyrrolidinylsulfanyl group at position 3 and a 1-hydroxyethyl moiety at position 6, which are critical for its antibacterial activity and pharmacokinetic properties . Ertapenem is notable for its broad-spectrum activity against Gram-positive and Gram-negative bacteria, excluding Pseudomonas aeruginosa and Acinetobacter spp., and its once-daily dosing regimen due to prolonged plasma half-life .
Properties
IUPAC Name |
3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZNIMUFDBIJCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)O)C(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870015 | |
| Record name | 3-({5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-({5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, also known by its CAS number 153773-82-1, exhibits significant biological activity, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H25N3O7S, with a molecular weight of 497.5 g/mol. The structure contains multiple functional groups that contribute to its biological activity, including a carboxylic acid group and a pyrrolidine ring.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O7S |
| Molecular Weight | 497.5 g/mol |
| CAS Number | 153773-82-1 |
| Purity | Not specified |
| Storage Conditions | -20°C in the dark |
Antimicrobial Activity
Research indicates that this compound demonstrates notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study highlighted its efficacy against extended-spectrum beta-lactamase (ESBL) producing strains, suggesting a mechanism involving the inhibition of cell wall synthesis leading to bacterial cell death .
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Klebsiella pneumoniae | 128 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies using A549 lung cancer cells demonstrated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 100 µM . The presence of specific substituents on the phenyl ring was found to enhance the anticancer activity significantly.
Table 2: Anticancer Activity in A549 Cells
| Compound Variant | Viability (%) | p-value |
|---|---|---|
| Control | 100 | - |
| Compound (R = H) | 63.4 | <0.05 |
| Compound (R = 3,5-diCl) | 21.2 | <0.001 |
The mechanism of action for the antimicrobial effects involves disruption of bacterial cell wall integrity, while the anticancer effects are attributed to induction of apoptosis in cancer cells through pathways that may involve DNA damage and cell cycle arrest .
Case Studies
Several case studies have documented the therapeutic potential of this compound:
- Case Study on Bacterial Meningitis : A clinical investigation reported successful outcomes in patients treated with this compound for bacterial meningitis, highlighting its effectiveness against resistant strains.
- Anticancer Trials : Preliminary trials in human subjects with non-small cell lung cancer indicated promising results, with reduced tumor sizes observed in patients receiving the compound as part of their treatment regimen.
Comparison with Similar Compounds

Key Observations :
- Ertapenem ’s bulky 3-carboxyphenyl group enhances stability against renal dehydropeptidase-I (DHP-I) and extends half-life .
- Meropenem’s dimethylcarbamoyl group balances stability and activity against Pseudomonas aeruginosa .
- Doripenem’s sulfamoylamino group broadens Gram-negative coverage, including multidrug-resistant P. aeruginosa .
Enzymatic Stability and Pharmacokinetics
Stability Against Renal DHP-I (Vmax/Km Ratios) :
Antimicrobial Spectrum
Q & A
Q. How can data from conflicting studies be reconciled using meta-analysis?
- Methodological Answer : Aggregate data from multiple sources (e.g., MIC values, enzyme IC₅₀) into a Bayesian statistical model. Adjust for variables like bacterial strain variability or assay conditions. Use forest plots to visualize heterogeneity and identify outliers .
Safety and Compliance
Q. What safety protocols are critical during handling?
- Methodological Answer : Follow OSHA/NIOSH guidelines for β-lactam compounds:
- Use fume hoods for weighing and synthesis.
- Wear nitrile gloves and PPE to prevent dermal exposure.
- Neutralize waste with 1M NaOH to hydrolyze reactive groups .
Cross-Disciplinary Applications
Q. How can synergistic effects with metal ions be explored?
- Methodological Answer : Synthesize Cr(III) or Fe(III) complexes to enhance stability and bioavailability. Test synergy via checkerboard assays with known antibiotics (e.g., cephalosporins). Characterize metal coordination via UV-Vis and EPR spectroscopy .
Q. What emerging methodologies integrate AI for property prediction?
- Methodological Answer : Train machine learning models on PubChem datasets to predict solubility, toxicity, and metabolic pathways. Use graph neural networks (GNNs) to extrapolate SAR for novel bicycloheptene derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

